

Fenticonazole nitrate ergosterol biosynthesis inhibition

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Compound Focus: Fenticonazole Nitrate

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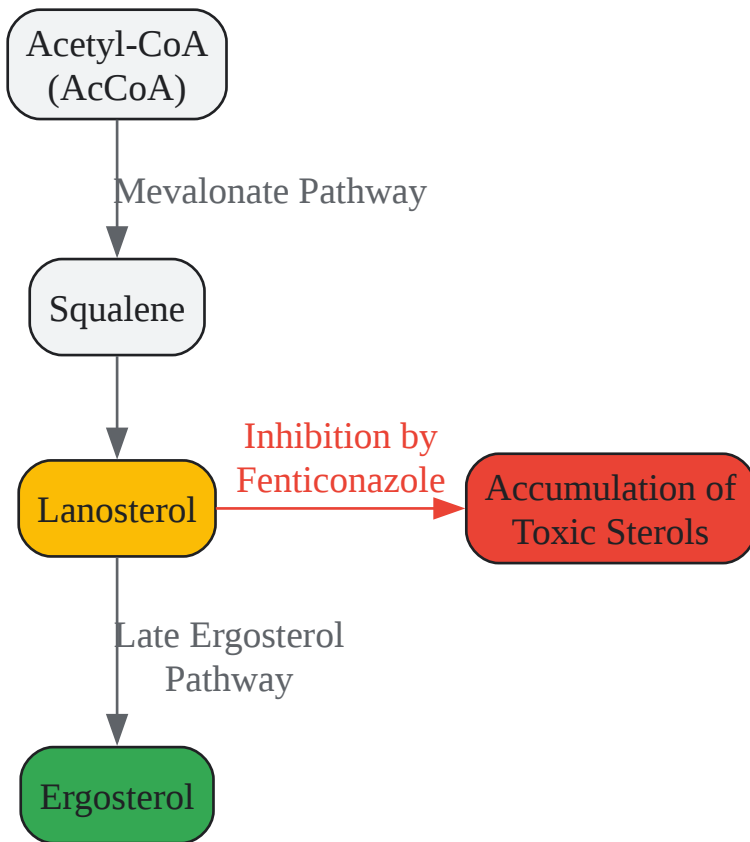
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Core Mechanism of Action

Fenticonazole nitrate is a synthetic imidazole derivative that exerts its primary antifungal effect by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [1] [2].

- **Molecular Target:** The drug specifically targets and inhibits the enzyme **lanosterol 14 α -demethylase** (also known as CYP51 or Erg11p). This enzyme is encoded by the **ERG11** gene and catalyzes a crucial step in the ergosterol biosynthesis pathway—the removal of the 14 α -methyl group from lanosterol [1] [3] [4].
- **Cellular Consequences:** Inhibition of this enzyme leads to:
 - **Depletion of ergosterol**, which is essential for maintaining fungal cell membrane integrity, fluidity, and the function of membrane-bound enzymes [1].
 - **Accumulation of toxic methylated sterol precursors** (e.g., lanosterol), which are incorporated into the cell membrane, compromising its stability and function [3] [5].
- **Final Effect:** The combined effect of ergosterol depletion and toxic sterol accumulation results in increased cell membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell lysis and death [1]. The action is **fungistatic** at low concentrations and **fungicidal** at higher concentrations [6].

The following diagram illustrates the ergosterol biosynthesis pathway and the site of fenticonazole inhibition:



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Figure 1: **Fenticonazole nitrate** inhibits lanosterol 14 α -demethylase, blocking ergosterol production and leading to toxic sterol accumulation.

Quantitative Data on Antifungal Activity

The table below summarizes the known spectrum of activity of **fenticonazole nitrate** against common pathogenic fungi [1] [6] [2].

Table 1: Spectrum of Antifungal Activity of Fenticonazole Nitrate

Pathogen / Fungal Group	Activity	Notes / Clinical Relevance
Candida albicans	Active	Primary cause of vulvovaginal candidiasis [6].

Pathogen / Fungal Group	Activity	Notes / Clinical Relevance
Other <i>Candida</i> spp.	Active	Includes <i>C. glabrata</i> and <i>C. parapsilosis</i> [6].
Dermatophytes	Active	Particularly <i>Trichophyton mentagrophytes</i> [2].
Molds	Active	Active against <i>Malassezia furfur</i> [2].
Gram-positive Bacteria	Active (secondary)	Exhibits antibacterial action against bacteria associated with superinfected skin and vaginal areas [6] [2].

Secondary Mechanisms and Recent Research

Beyond its primary antifungal mechanism, **fenticonazole nitrate** exhibits additional biological activities.

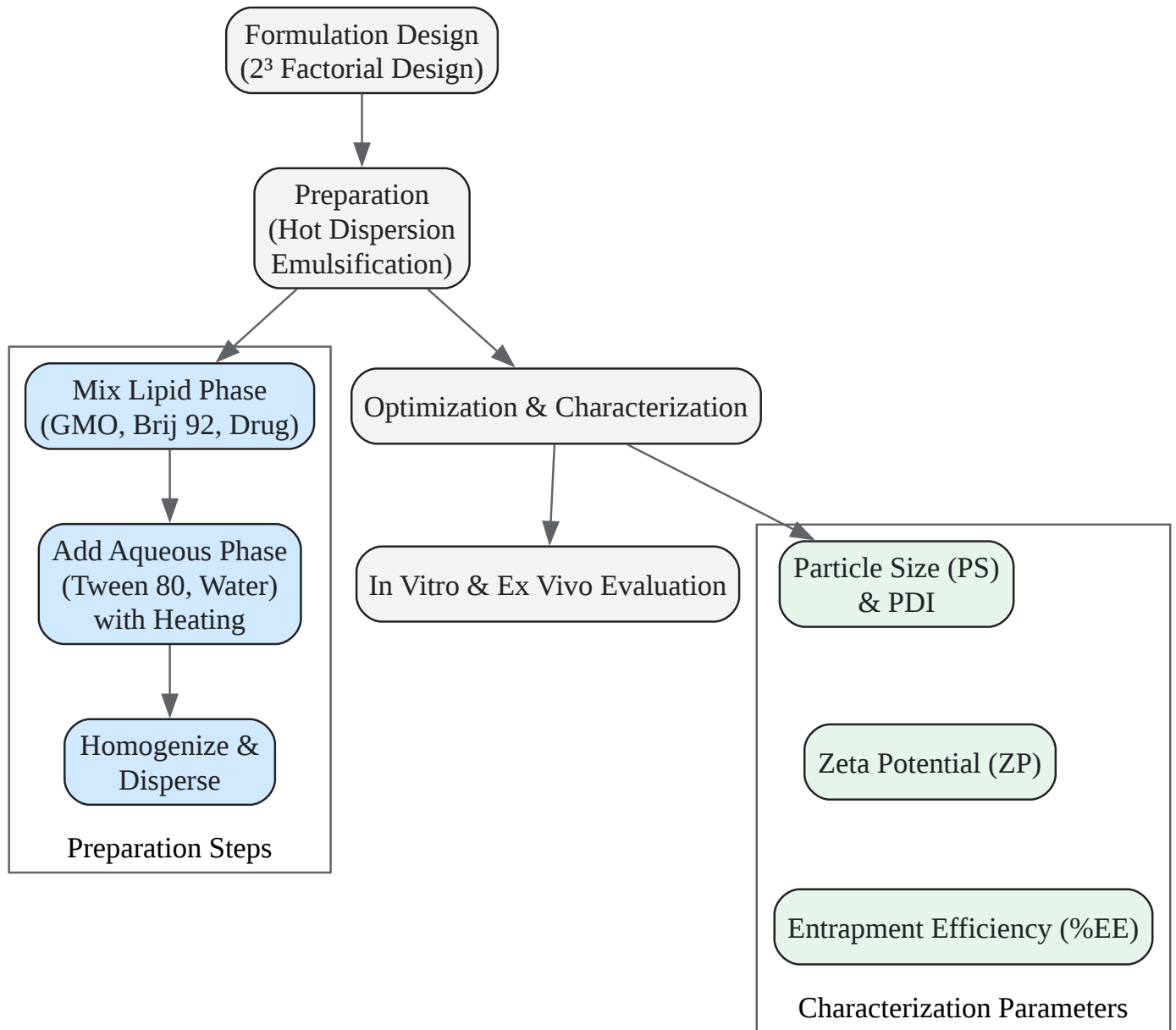
- **Secondary Antifungal Actions:** At higher concentrations, fenticonazole directly damages the fungal cell membrane, further contributing to its fungicidal effect. It also inhibits certain fungal enzymes involved in respiration and other metabolic processes [1] [6].
- **Anti-inflammatory Properties:** The drug possesses anti-inflammatory properties, which can help reduce the itching, irritation, and redness often associated with fungal skin and vaginal infections [1].
- **Novel Pharmacological Activity:** A 2021 study identified **fenticonazole nitrate** as a novel **Peroxisome Proliferator-Activated Receptor gamma (PPAR γ)-modulating ligand** through structure-based virtual screening [7] [8]. This suggests a potential for **drug repurposing**. The study found that fenticonazole:
 - Blocks CDK5-mediated phosphorylation of PPAR γ , a mechanism linked to improved insulin sensitivity.
 - Demonstrates potent anti-diabetic and anti-Non-Alcoholic Fatty Liver Disease (NAFLD) efficacy in biological validation assays.
 - Acts as a selective PPAR γ modulator with a safer therapeutic profile compared to traditional PPAR γ full agonists (e.g., rosiglitazone), as it does not promote significant adipocyte differentiation or weight gain [7] [8].

Advanced Formulations and Experimental Protocols

Recent research focuses on nanotechnology-based delivery systems to overcome fenticonazole's poor aqueous solubility and enhance its therapeutic efficacy.

- **Cubogel Formulation:** A 2025 study developed a novel **fenticonazole nitrate-loaded cubogel** for enhanced vaginal drug delivery [6].
 - **Composition:** The system uses **Glyceryl Monooleate (GMO)** as the lipid matrix, stabilized by a surfactant mixture (Brij 92 and Tween 80), and incorporated into a Carbopol gel.
 - **Key Advantages:** This system offers high drug encapsulation, deep penetration into the vaginal mucosa, sustained drug release, and significant biofilm inhibition, all while being safe for mucosal tissue [6].

The experimental workflow for developing and characterizing this cubosomal formulation is detailed below.



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Figure 2: Experimental workflow for developing and characterizing **fenticonazole nitrate** cubosomes.

Table 2: Key Parameters of the Optimized Fenticonazole Cubosomal Formulation [6]

Parameter	Result	Significance
Entrapment Efficiency (%EE)	85.3 ± 2.34 %	High drug loading within the nanoparticles.
Particle Size (PS)	169 ± 0.85 nm	Nano-scale size for enhanced penetration.
Polydispersity Index (PDI)	0.29 ± 0.02	Indicates a narrow and uniform particle size distribution.
Zeta Potential (ZP)	-24.4 ± 1.27 mV	Ensures good colloidal stability of the formulation.
Drug Release (over 8 hours)	86.77 ± 3.79 %	Demonstrates sustained release profile.

Resistance Mechanisms and Context

Although not specifically reported for fenticonazole in the search results, general mechanisms of azole resistance in fungi are well-documented and provide important context for antifungal development [9] [3].

- **Target Site Mutations:** Mutations in the **ERG11/CYP51** gene can alter the drug's binding site, reducing the affinity of azole drugs for their target enzyme [9].
- **Enhanced Drug Efflux:** Overexpression of membrane transport proteins, such as **ATP-binding cassette (ABC) transporters** (e.g., CDR1) or **major facilitator superfamily (MFS) transporters**, pumps the drug out of the fungal cell, decreasing its intracellular concentration [9] [5].
- **Biofilm Formation:** The ability of fungi like *Candida albicans* to form biofilms creates a physical barrier that restricts antifungal penetration and increases resistance [9] [6]. The novel cubogel formulation has shown a superior biofilm inhibitory effect compared to traditional drug suspensions [6].

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